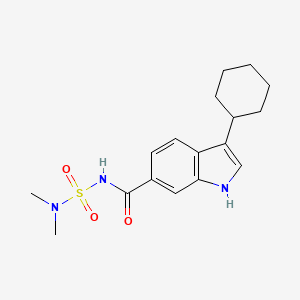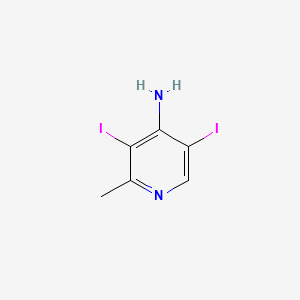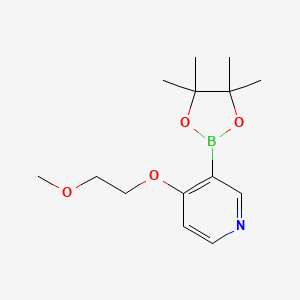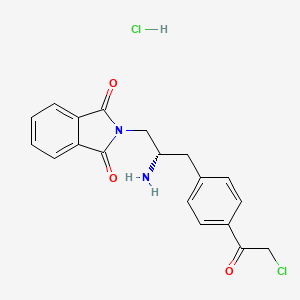
10-(Carbomethoxy)decyldimethylmethoxysilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Carbomethoxy)decyldimethylmethoxysilane, also known by its abbreviated name 10-CMDS, is a silane compound that has been used in a variety of scientific research applications, including biochemistry and physiology. This compound is a relatively new compound, having been first synthesized in the late 1990s. 10-CMDS has been found to have a variety of biochemical and physiological effects, making it an important tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
“10-(Carbomethoxy)decyldimethylmethoxysilan” ist eine chemische Verbindung mit der Formel C15H32O3Si. Sie hat ein Molekulargewicht von 288.49828 g/mol. Das Molekül enthält insgesamt 50 Bindungen, darunter 18 Nicht-H-Bindungen, 1 Mehrfachbindung, 13 drehbare Bindungen, 1 Doppelbindung und 1 Ester (aliphatisch) .
Mikrofluidik-Chip-Anwendung
Diese Verbindung wurde bei der Entwicklung von Mikrofluidik-Chips verwendet. Speziell wurden Dampf- und Flüssigphasenabscheidungsverfahren zur Funktionalisierung von Pyrex durch this compound für die Anwendung in Mikrofluidik-Chips entwickelt .
Oligonukleotid-Immobilisierung
Eine der wichtigsten Anwendungen dieser Verbindung liegt im Bereich der Oligonukleotid-Immobilisierung. Es wurde für die mRNA-Isolierung und cDNA-Synthese auf einem Mikrofluidik-Chip verwendet .
Oberflächenfunktionalisierung
Die Verbindung wurde für die Oberflächenfunktionalisierung in Mikrofluidik-Geräten verwendet. Der Funktionalisierungsprozess wurde mit Hilfe der Rasterkraftmikroskopie und der Kontaktwinkelgoniometrie charakterisiert .
Biochemische Analyse
Biochemical Properties
10-(Carbomethoxy)decyldimethylmethoxysilane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases . Additionally, the methoxysilane group can form covalent bonds with hydroxyl groups on proteins and other biomolecules, facilitating cross-linking and stabilization of macromolecular structures .
Cellular Effects
The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 10-(Carbomethoxy)decyldimethylmethoxysilane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-(Carbomethoxy)decyldimethylmethoxysilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 10-(Carbomethoxy)decyldimethylmethoxysilane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of methanol and other byproducts . These degradation products can have additional effects on cellular processes, including toxicity and metabolic disturbances .
Dosage Effects in Animal Models
The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as organ damage and metabolic acidosis, have been observed at high doses . Therefore, it is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
10-(Carbomethoxy)decyldimethylmethoxysilane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, esterases and lipases can hydrolyze the ester bond, leading to the formation of methanol and other metabolites . These metabolic reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 10-(Carbomethoxy)decyldimethylmethoxysilane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its binding to extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of 10-(Carbomethoxy)decyldimethylmethoxysilane is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects . The localization of the compound can also influence its interactions with other biomolecules and its overall activity within the cell .
Eigenschaften
IUPAC Name |
methyl 11-[methoxy(dimethyl)silyl]undecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQMOODLXBBSRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
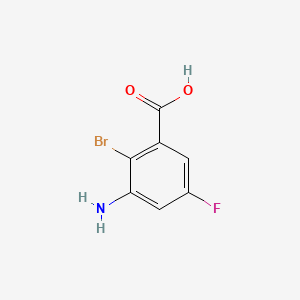

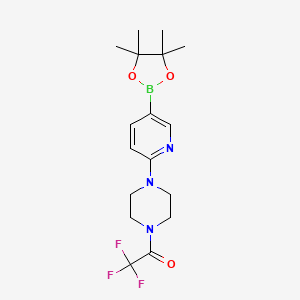
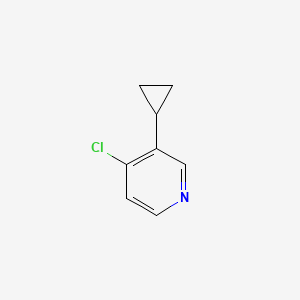
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
